Welcome to the BenchChem Online Store!
molecular formula C10H7BrClN B056307 2-(Bromomethyl)-7-chloroquinoline CAS No. 115104-25-1

2-(Bromomethyl)-7-chloroquinoline

Cat. No. B056307
M. Wt: 256.52 g/mol
InChI Key: WJOPLBNTJYROCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05159085

Procedure details

A stirred suspension of 7-chloroquinaldine (18.0 g, 0.10 mol), N-bromosuccinimide (18.0 g, 0.10 mol), and benzoyl peroxide (1.0 g, 0.004 mol) in CCl4 (400 mL) is illuminated with a 300 W reflector bulb for 6 hours. The reaction mixture is cooled and filtered through a plug of silica using hexane:ethyl acetate (7:3). The yellow filtrate is concentrated to give a crude mixture of unreacted starting material together with the monobromo and less polar dibromo products. The crude material is purified by flash chromatography (preabsorbed on silica Merck 60 with methylene chloride and then eluted with hexane:ethyl acetate 95:5), to yield fairly pure title product as an off-white solid. (17.31 g, 48.9% yield based on recovered starting material, m.p. 111°-112° C.).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
monobromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
18 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
monobromo
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is illuminated with a 300 W reflector bulb for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica
CONCENTRATION
Type
CONCENTRATION
Details
The yellow filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude
ADDITION
Type
ADDITION
Details
mixture
CUSTOM
Type
CUSTOM
Details
The crude material is purified by flash chromatography (
CUSTOM
Type
CUSTOM
Details
preabsorbed on silica Merck 60 with methylene chloride
WASH
Type
WASH
Details
eluted with hexane:ethyl acetate 95:5),

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC2=CC(=CC=C2C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.